molecular formula C11H20Cl2N2O B1520952 N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride CAS No. 1185297-94-2

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride

Cat. No.: B1520952
CAS No.: 1185297-94-2
M. Wt: 267.19 g/mol
InChI Key: XAGAWYKNLGRUOQ-UHFFFAOYSA-N
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Description

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N2O and its molecular weight is 267.19 g/mol. The purity is usually 95%.
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Biological Activity

N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride, also known by its CAS number 1185297-94-2, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₉Cl₂N₂O
  • Molecular Weight : 230.74 g/mol
  • CAS Number : 1185297-94-2
  • IUPAC Name : this compound

Research indicates that this compound may interact with various biological targets, primarily through modulation of neurotransmitter systems. Its structure suggests potential activity as a ligand for certain receptors involved in neurological pathways.

  • Histamine Receptors : Preliminary studies suggest that this compound may act as a ligand for histamine receptors, particularly the H3 receptor, which plays a crucial role in modulating neurotransmitter release in the brain .
  • Monoamine Oxidase Inhibition : There is evidence to suggest that it may also exhibit inhibitory effects on monoamine oxidase B (MAO-B), potentially leading to increased levels of dopamine and other monoamines in the brain .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antibacterial Activity

A study examined the antibacterial properties of related compounds and indicated that modifications to the amino and phenoxy groups can enhance antimicrobial efficacy. Although specific data on this compound's antibacterial activity is limited, similar structures have shown promising results against various bacterial strains .

Case Studies and Research Findings

  • Neuropharmacological Effects : A study focusing on similar compounds demonstrated that modifications to the phenoxy group significantly affected their binding affinity to histamine receptors, suggesting that this compound could potentially be optimized for better neuropharmacological effects .
  • Cytotoxicity Studies : In vitro studies have shown that related compounds exhibit varying levels of cytotoxicity against cancer cell lines. The presence of the dimethylamino moiety is hypothesized to contribute to increased cell membrane permeability, enhancing cytotoxic effects .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
Antibacterial4-Amino-N-[2-(diethylamino) ethyl] benzamideModerate activity against Gram-positive bacteria
NeuropharmacologicalHistamine H3 receptor ligandsModulation of neurotransmitter release
Cytotoxicity4-Aminophenoxy derivativesVarying cytotoxic effects on cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 4-amino-3-methylphenol with 2-chloroethyl-N,N-dimethylamine in the presence of a base (e.g., K₂CO₃) under reflux conditions. The intermediate is then treated with HCl to form the dihydrochloride salt. This method is analogous to the synthesis of structurally related dihydrochloride derivatives, such as N-[2-(2,4-dichlorophenoxy)ethyl]-N,N-dimethylamine . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like O-alkylation.

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity (>97% as per industry standards for similar compounds) with a C18 column and UV detection at 254 nm .
  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with reference data for related dihydrochloride salts (e.g., dimethylaminoethylphenoxy derivatives). For example, the ethylenediamine chain should show characteristic signals at δ 2.2–3.0 ppm for N–CH₃ and N–CH₂ groups .
  • Mass Spectrometry (ESI-MS) : Verify the molecular ion peak at m/z corresponding to the molecular formula (C₁₁H₁₈N₂O·2HCl, calculated ~283.2 g/mol) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The dihydrochloride salt is hygroscopic and freely soluble in water and polar solvents (e.g., ethanol, DMSO). Stability tests under varying pH (4–8) and temperatures (4°C–25°C) are essential. For long-term storage, keep desiccated at –20°C. Degradation products (e.g., free amine) can be monitored via TLC using silica gel plates and a ninhydrin stain .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound and its analogs?

  • Methodological Answer : Structural analogs (e.g., fluorinated or brominated derivatives) may exhibit divergent activities due to electronic or steric effects. For example, replacing the 4-amino group with fluorine (as in N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride) alters receptor binding affinity . To address contradictions:

  • Perform dose-response assays across multiple cell lines.
  • Use computational docking to compare interactions with target proteins (e.g., serotonin receptors, as seen in related 5-HT₆ agonists/antagonists) .
  • Validate results with radioligand binding assays to quantify Ki values .

Q. What experimental strategies are recommended for studying this compound’s pharmacokinetics in vivo?

  • Methodological Answer :

  • Plasma Stability Assays : Incubate the compound with rodent plasma at 37°C and analyze degradation via LC-MS/MS.
  • Tissue Distribution Studies : Use isotopic labeling (e.g., ¹⁴C or ³H) or fluorescent tagging to track accumulation in organs.
  • Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, guided by structural similarities to benzamide dihydrochlorides .

Q. How can researchers design experiments to investigate potential off-target effects in neurological studies?

  • Methodological Answer :

  • Primary Neuronal Cultures : Expose DIV9 neurons to the compound (1–100 µM) and assess changes in primary cilia morphology, a method validated for related 5-HT₆ receptor modulators .
  • Multi-receptor Profiling : Screen against a panel of GPCRs (e.g., dopamine, histamine receptors) using competitive binding assays.
  • CRISPR-Cas9 Knockout Models : Eliminate suspected off-target receptors (e.g., σ receptors) to isolate the compound’s mechanism .

Q. What computational tools are suitable for modeling this compound’s interaction with enzymatic targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to enzymes (e.g., acetylcholinesterase) over 100-ns trajectories.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.
  • QSAR Models : Train models using datasets from related dimethylamine derivatives to predict bioavailability or toxicity .

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-2-methylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3;;/h4-5,8H,6-7,12H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGAWYKNLGRUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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